molecular formula C13H13ClN2OS B3372813 N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide CAS No. 929973-90-0

N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3372813
CAS No.: 929973-90-0
M. Wt: 280.77 g/mol
InChI Key: CKGITUMKOXIMFA-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide is a chemical compound with the molecular formula C13H13ClN2OS and a molecular weight of 280.77 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a chloromethyl group and a benzyl group attached to the thiazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea can be used under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Substituted thiazole derivatives.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

Scientific Research Applications

N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and chloromethyl group. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the chloromethyl group, which makes it a versatile intermediate for further chemical modifications. This compound’s specific structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications .

Properties

IUPAC Name

N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c14-7-11-9-18-13(16-11)6-12(17)15-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGITUMKOXIMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213462
Record name 4-(Chloromethyl)-N-(phenylmethyl)-2-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-90-0
Record name 4-(Chloromethyl)-N-(phenylmethyl)-2-thiazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929973-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N-(phenylmethyl)-2-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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